molecular formula C5H6N2O2 B13805599 Thymine,[methyl-3H]

Thymine,[methyl-3H]

Cat. No.: B13805599
M. Wt: 128.12 g/mol
InChI Key: RWQNBRDOKXIBIV-CNRUNOGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Thymine,[methyl-3H] can be synthesized by reducing 5-chloromethyluracil with tritium. This method ensures that the tritium atoms are specifically and stably positioned in the methyl group . The reaction conditions typically involve the use of a reducing agent and a tritium source under controlled laboratory conditions.

Industrial Production Methods

Industrial production of thymine,[methyl-3H] follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle radioactive materials safely and efficiently. The production must adhere to strict regulatory standards to ensure the safety of workers and the environment.

Chemical Reactions Analysis

Types of Reactions

Thymine,[methyl-3H] undergoes various chemical reactions, including:

    Oxidation: Thymine can be oxidized to form hydantoins over time.

    Reduction: The reduction of thymine involves the addition of hydrogen atoms to the molecule.

    Substitution: Thymine can undergo substitution reactions where one of its atoms is replaced by another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include hydantoins from oxidation, reduced thymine derivatives from reduction, and substituted thymine compounds from substitution reactions.

Scientific Research Applications

Thymine,[methyl-3H] has numerous applications in scientific research:

Mechanism of Action

Thymine,[methyl-3H] exerts its effects by incorporating into DNA during replication. The tritium-labeled thymine allows researchers to track its incorporation and study the molecular targets and pathways involved in DNA synthesis. This helps in understanding the mechanisms of DNA replication and the effects of various drugs on this process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thymine,[methyl-3H] is unique due to its radiolabeled methyl group, which allows for precise tracking in biochemical studies. This makes it an invaluable tool in research, particularly in studies involving DNA replication and repair.

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

128.12 g/mol

IUPAC Name

5-(tritiomethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1T

InChI Key

RWQNBRDOKXIBIV-CNRUNOGKSA-N

Isomeric SMILES

[3H]CC1=CNC(=O)NC1=O

Canonical SMILES

CC1=CNC(=O)NC1=O

Origin of Product

United States

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